4-Methyl-5-nitropicolinamide
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Overview
Description
4-Methyl-5-nitropicolinamide is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol It is characterized by the presence of a methyl group at the fourth position and a nitro group at the fifth position on a picolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropicolinamide typically involves the nitration of 4-methylpicolinamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitropicolinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed:
Reduction: 4-Methyl-5-aminopicolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-nitropicolinamide has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methylpicolinamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropicolinamide: Lacks the methyl group, which can influence its chemical and biological properties.
4-Methyl-5-aminopicolinamide:
Uniqueness: 4-Methyl-5-nitropicolinamide is unique due to the presence of both a methyl and a nitro group on the picolinamide backbone, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-methyl-5-nitropyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)9-3-6(4)10(12)13/h2-3H,1H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBIFKVVEZHLCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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